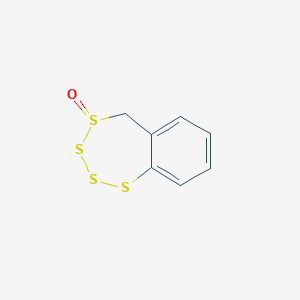
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one typically involves the cyclization of appropriate precursors containing sulfur atoms. Common synthetic routes may include:
Cyclization of dithiols: Using dithiols and appropriate oxidizing agents to form the tetrathiepin ring.
Sulfur insertion reactions: Inserting sulfur atoms into pre-formed carbon frameworks.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, thioethers.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A sulfur-containing heterocycle with similar structural features.
Dibenzothiepin: Another sulfur-containing compound with a different ring structure.
Thianthrene: A related compound with two sulfur atoms in the ring.
Uniqueness
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is unique due to its specific arrangement of sulfur atoms and the resulting chemical properties
Properties
CAS No. |
183867-62-1 |
|---|---|
Molecular Formula |
C7H6OS4 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
5H-1,2,3,4λ4-benzotetrathiepine 4-oxide |
InChI |
InChI=1S/C7H6OS4/c8-12-5-6-3-1-2-4-7(6)9-10-11-12/h1-4H,5H2 |
InChI Key |
KWQOHCHVKIREBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SSSS1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

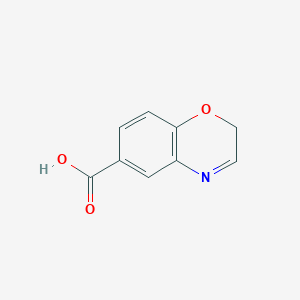
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
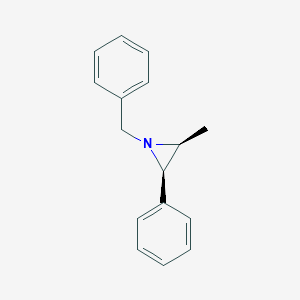
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
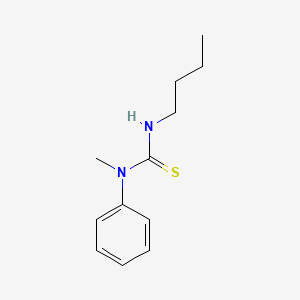
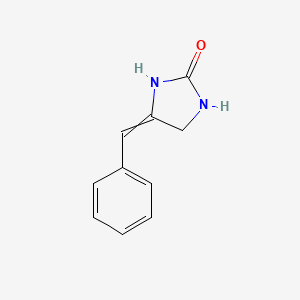
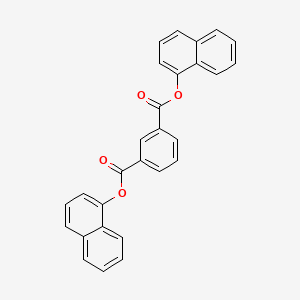


![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
